3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde
Description
Properties
IUPAC Name |
3-[4-[(2-chlorophenyl)methoxy]phenyl]-1-phenylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O2/c24-22-9-5-4-6-18(22)16-28-21-12-10-17(11-13-21)23-19(15-27)14-26(25-23)20-7-2-1-3-8-20/h1-15H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVLMEAFDITPJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)OCC4=CC=CC=C4Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Approach
The pyrazole ring is constructed by reacting 1-phenylhydrazine with 1,3-diketones under acidic conditions. For example:
Halogenation and Functionalization
Bromination at the 4-position of 1-phenylpyrazol-3-ol using bromine in chloroform yields 4-bromo-1-phenyl-1H-pyrazol-3-ol , which is subsequently benzylated to protect the hydroxyl group.
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Bromination | Br₂, CHCl₃, rt, 20 h | 4-Bromo-1-phenyl-1H-pyrazol-3-ol | 75% |
| Benzylation | BnCl, NaH, DMF, 0–60°C | 3-Benzyloxy-4-bromo-1-phenyl-1H-pyrazole | 73% |
Introduction of the 4-Carbaldehyde Group
Vilsmeier-Haack Formylation
The aldehyde group is introduced using the Vilsmeier reagent (POCl₃/DMF):
Oxidation of Hydroxymethyl Precursors
Alternative routes involve oxidizing 4-hydroxymethylpyrazoles with MnO₂ or PCC, though this method is less common for sterically hindered derivatives.
Installation of the 3-{4-[(2-Chlorobenzyl)oxy]phenyl} Substituent
Suzuki-Miyaura Cross-Coupling
The triflate intermediate 3-triflyloxy-1-phenyl-1H-pyrazole-4-carbaldehyde is coupled with 4-[(2-chlorobenzyl)oxy]phenylboronic acid under palladium catalysis:
| Reagent | Catalyst/Base | Solvent | Temp | Time | Yield |
|---|---|---|---|---|---|
| 4-[(2-Chlorobenzyl)oxy]phenylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 1,4-Dioxane | 100°C | 12 h | 78% |
Etherification via Nucleophilic Substitution
An alternative route involves reacting 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde with 2-chlorobenzyl chloride in the presence of NaH/DMF:
Final Deprotection and Purification
Debenzylation
The benzyl protecting group is removed using trifluoroacetic acid (TFA) in toluene:
Chromatographic Purification
Final purification employs flash chromatography (SiO₂, ethyl acetate/hexane, 1:4) to isolate the target compound in >95% purity.
Characterization and Analytical Data
-
¹H NMR (CDCl₃) : δ 9.82 (s, 1H, CHO), 8.21 (s, 1H, pyrazole-H), 7.45–7.12 (m, 14H, Ar-H), 5.12 (s, 2H, OCH₂).
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HRMS (ESI+) : m/z calc. for C₂₃H₁₇ClN₂O₂ [M+H]⁺: 389.1024; found: 389.1028.
Challenges and Optimization
Chemical Reactions Analysis
3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the 2-chlorobenzyl moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, dichloromethane). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde is C18H16ClN2O2, with a molecular weight of approximately 320.79 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory, antifungal, and anticancer properties .
Pharmacological Applications
-
Anticancer Activity
- Mechanism of Action : Research indicates that pyrazole derivatives exhibit selective cytotoxicity against various cancer cell lines. The presence of the aldehyde functional group in this compound may enhance its reactivity towards biological targets involved in cancer progression .
- Case Studies : A study highlighted the efficacy of similar pyrazole compounds in inhibiting tumor growth in xenograft models, demonstrating potential for therapeutic use .
-
Anti-inflammatory Properties
- Research Findings : Compounds with a pyrazole core have been shown to inhibit pro-inflammatory cytokines, making them candidates for treating chronic inflammatory diseases .
- Clinical Implications : The compound's ability to modulate inflammatory pathways suggests its utility in developing anti-inflammatory drugs.
-
Antimicrobial Activity
- Broad Spectrum : Similar derivatives have been documented to possess antibacterial and antifungal properties. The incorporation of the chlorobenzyl moiety may enhance membrane permeability, increasing antimicrobial efficacy .
- Experimental Results : In vitro studies have demonstrated that certain pyrazole derivatives can effectively inhibit the growth of pathogenic bacteria and fungi .
Synthetic Pathways
The synthesis of this compound can be achieved through various methods, including:
- Vilsmeier-Haack Reaction : This method involves the reaction of the corresponding pyrazole derivative with phosphorus oxychloride and dimethylformamide to introduce the aldehyde group under controlled conditions .
Potential Future Applications
Given its diverse biological activities, further exploration into the applications of this compound could include:
- Drug Development : Targeting specific pathways in cancer and inflammation could lead to new therapeutic agents.
- Biological Research : Investigating its interactions at the molecular level may provide insights into disease mechanisms and potential treatment strategies.
Data Summary Table
Mechanism of Action
The mechanism of action of 3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing the substrate from binding and thereby inhibiting the enzyme’s activity. The specific molecular targets and pathways involved depend on the biological activity being studied. For instance, in anticancer research, this compound may target specific proteins involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (e.g., -Cl, -NO₂): Enhance stability and lipophilicity but may reduce solubility. The 2-chlorobenzyloxy group in the target compound likely increases its membrane permeability .
- Electron-Donating Groups (e.g., -OCH₃, -OH) : Improve solubility and antioxidant activity, as seen in 4-methoxy and 4-hydroxy derivatives .
Physicochemical Properties
Spectral data from analogous compounds provide insights:
- IR Spectroscopy : The target compound’s C=O stretch (~1647–1670 cm⁻¹) and C-H (CHO) stretch (~2762–2854 cm⁻¹) align with derivatives like 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde .
- ¹H NMR : The aldehyde proton typically resonates at δ 9.1–9.7 ppm, as seen in 4-methoxy and nitro-substituted analogs .
- Solubility : The 2-chlorobenzyloxy group may reduce aqueous solubility compared to methoxy or hydroxy analogs .
Biological Activity
3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C16H13ClN2O
- Molecular Weight : 284.75 g/mol
- CAS Number : 1177093-12-7
This structure features a pyrazole ring, which is crucial for its biological activity, particularly in relation to its interactions with various biological targets.
Antitumor Activity
Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as antitumor agents. For instance, research indicates that certain pyrazole derivatives exhibit significant inhibitory effects against various cancer cell lines by targeting specific kinases involved in tumorigenesis. The compound's structure allows it to interact with BRAF(V600E) mutations, commonly associated with melanoma, suggesting its potential use in targeted cancer therapies .
Anti-inflammatory Effects
The anti-inflammatory properties of this pyrazole derivative have been documented in various studies. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests that it may be useful in treating conditions characterized by chronic inflammation, such as arthritis and other autoimmune disorders .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties. In vitro studies indicate that it exhibits significant activity against several bacterial strains, including E. coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .
The biological activities of this compound are largely attributed to its ability to modulate key signaling pathways:
- Inhibition of Kinases : The compound may inhibit various kinases involved in cell proliferation and survival.
- Cytokine Modulation : By affecting cytokine signaling pathways, it can reduce inflammation and promote apoptosis in cancer cells.
Case Studies
- Antitumor Efficacy : A study evaluated the effects of a related pyrazole derivative on melanoma cells, showing a dose-dependent reduction in cell viability. The compound was found to induce apoptosis through caspase activation pathways.
- Anti-inflammatory Activity : In an animal model of arthritis, administration of the compound resulted in decreased swelling and pain compared to controls, alongside reduced levels of inflammatory markers.
- Antimicrobial Testing : A series of tests against various pathogens indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as a novel antimicrobial agent.
Q & A
What are the common synthetic routes for 3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde?
Basic Research Question
The compound is typically synthesized via multi-step organic reactions, including:
- Vilsmeier-Haack reaction : Used to introduce the aldehyde group by formylation of a pyrazole intermediate .
- Etherification : The 2-chlorobenzyloxy group is introduced via nucleophilic substitution, requiring anhydrous conditions and catalysts like K₂CO₃ .
- Cyclocondensation : Formation of the pyrazole core from hydrazine derivatives and diketones under reflux .
Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and purify intermediates via column chromatography. Optimize solvent polarity (e.g., DMF for formylation, ethanol for cyclization) to enhance yield .
How is the structure of this compound characterized using spectroscopic methods?
Basic Research Question
Structural confirmation involves:
- NMR Spectroscopy : H and C NMR identify substituent environments (e.g., aldehyde proton at ~9.8 ppm, aromatic protons in the 6.5–8.0 ppm range) .
- FT-IR : Confirm the aldehyde group (C=O stretch at ~1680–1720 cm⁻¹) and ether linkage (C-O-C at ~1250 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
How can researchers resolve contradictions in spectroscopic data for this compound?
Advanced Research Question
Contradictions may arise from tautomerism, solvent effects, or impurities. Methodological approaches include:
- Cross-Validation : Compare NMR data with X-ray crystallography results to confirm bond lengths and angles .
- Variable Temperature NMR : Identify dynamic processes (e.g., rotational barriers in the 2-chlorobenzyl group) .
- Density Functional Theory (DFT) : Calculate theoretical NMR/IR spectra and compare with experimental data to resolve ambiguities .
What strategies are used to optimize the synthesis yield and purity?
Advanced Research Question
Optimization involves:
- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent, catalyst loading) to identify optimal conditions .
- Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity in pyrazole formation .
- Crystallization Techniques : Use solvent mixtures (e.g., ethanol/water) to enhance crystal purity. Monitor polymorphs via X-ray powder diffraction (XRPD) .
How to analyze the compound's crystal structure using X-ray diffraction?
Advanced Research Question
Protocol :
- Data Collection : Use a Bruker SMART APEX CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å) .
- Structure Solution : Employ SHELXT for direct methods or SHELXD for Patterson-based solutions .
- Refinement : Apply SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms .
Key Metrics : Report bond lengths (e.g., C=O at ~1.22 Å), angles (e.g., pyrazole ring angles ~120°), and torsional parameters. Use ORTEP-3 for molecular visualization .
What methodologies are employed in studying structure-activity relationships (SAR) for biological activity?
Advanced Research Question
SAR studies focus on:
- Enzyme Inhibition Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or calorimetry .
- Molecular Docking : Simulate interactions with binding pockets (e.g., using AutoDock Vina) to correlate substituent effects (e.g., 2-chlorobenzyl group’s hydrophobicity) with activity .
- Pharmacophore Modeling : Identify critical functional groups (e.g., aldehyde as an electrophilic warhead) using Schrödinger Suite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
